molecular formula C31H30ClN3O9 B1144096 (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox CAS No. 1276666-14-8

(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox

Cat. No.: B1144096
CAS No.: 1276666-14-8
M. Wt: 624.0376
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Description

®-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox is a complex organic compound that features a unique combination of functional groups, including a diazepane ring, a benzo[d]oxazole moiety, and benzoyloxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox typically involves multi-step organic synthesis. The key steps include the formation of the benzo[d]oxazole ring, the introduction of the diazepane ring, and the attachment of the benzoyloxy groups. Common reagents used in these steps include chlorinating agents, diazotizing agents, and benzoyl chlorides. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used as a probe or ligand in biochemical assays. Its ability to interact with specific biological targets makes it useful for studying enzyme mechanisms, receptor binding, and other biological processes.

Medicine

In medicinal chemistry, ®-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of ®-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(5-chlorobenzo[d]oxazol-2-yl)aniline: This compound shares the benzo[d]oxazole moiety but lacks the diazepane ring and benzoyloxy groups.

    Oxazol-2(3H)-ones: These compounds feature the oxazole ring but differ in their overall structure and substituents.

Uniqueness

®-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

1276666-14-8

Molecular Formula

C31H30ClN3O9

Molecular Weight

624.0376

Origin of Product

United States

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